3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one

Calcium channel antagonism Smooth muscle contractility 1,4-DHP pharmacology

3-Acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one (CAS 35929-94-3; molecular formula C₂₁H₁₆N₂O₄; MW 360.36 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a fused indeno[1,2-b]pyridine core with a 5-oxo group, a 3-acetyl substituent, a 2-methyl group, and a 4-(4-nitrophenyl) aryl moiety. It belongs to the class of 2-methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridines, a series of sixteen congeners (3a–p) originally synthesized and characterized by IR, ¹H-NMR, ¹³C-NMR, X-ray crystallography, and elemental analysis.

Molecular Formula C21H16N2O4
Molecular Weight 360.4 g/mol
Cat. No. B428612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one
Molecular FormulaC21H16N2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C21H16N2O4/c1-11-17(12(2)24)18(13-7-9-14(10-8-13)23(26)27)19-20(22-11)15-5-3-4-6-16(15)21(19)25/h3-10,18,22H,1-2H3
InChIKeyDYASVYHYVIOPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-4-(4-nitrophenyl)-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one: Core Scaffold and Physicochemical Identity for Procurement Decisions


3-Acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one (CAS 35929-94-3; molecular formula C₂₁H₁₆N₂O₄; MW 360.36 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a fused indeno[1,2-b]pyridine core with a 5-oxo group, a 3-acetyl substituent, a 2-methyl group, and a 4-(4-nitrophenyl) aryl moiety. It belongs to the class of 2-methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridines, a series of sixteen congeners (3a–p) originally synthesized and characterized by IR, ¹H-NMR, ¹³C-NMR, X-ray crystallography, and elemental analysis [1]. The compound is commercially available from multiple suppliers at typical purities of 95% . Its structure embeds the canonical 1,4-DHP pharmacophore within a rigid pentacyclic framework, a feature that distinguishes it from both classical monocyclic 1,4-DHPs (e.g., nifedipine) and the fully saturated hexahydroquinoline analogs.

Why 4-Nitrophenyl Placement and Indeno-Fusion Prevent Simple Interchange with Generic 1,4-DHP Analogs


Within the 2-methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridine series, the identity of the 4-aryl substituent is the primary determinant of pharmacological potency and selectivity profile [1]. The 4-nitrophenyl group introduces an electron-withdrawing nitro function in the para position, which modulates the redox potential, hydrogen-bonding capacity, and π-stacking interactions of the molecule relative to congeners bearing phenyl, halophenyl, methoxyphenyl, or ortho/meta-nitrophenyl substituents. In the structurally analogous 5-oxo-hexahydroquinoline series, moving the nitro group from the ortho (2-) to meta (3-) to para (4-) position on the C4-phenyl ring systematically alters P-glycoprotein (P-gp) inhibitory potency, with 2-nitrophenyl derivatives showing the highest Rh123 accumulation fold-increase and 4-nitrophenyl derivatives demonstrating a distinct, attenuated profile [2]. Substituting the indeno[1,2-b]pyridine core for a hexahydroquinoline or monocyclic 1,4-DHP core additionally changes ring conformation, lipophilicity, and metabolic stability, making generic interchange scientifically unsound without explicit comparative data for the target endpoint [3].

Quantitative Differentiation Evidence for 3-Acetyl-4-(4-nitrophenyl)-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one Against Closest Comparators


Calcium Antagonistic Activity Embedded Within the Indeno[1,2-b]pyridine Series (Safak 1997)

The target compound was synthesized as one of sixteen 2-methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridine derivatives (series 3a–p) and evaluated for calcium antagonistic activity in K⁺-depolarized rat taenia coli pre-contracted with 1 mmol/L Ca²⁺ [1]. While the full individual-compound percent-inhibition data are not publicly accessible in digital form, the study established that the nature of the 4-aryl substituent is the dominant SAR variable governing calcium channel modulation potency within this rigid pentacyclic scaffold [1]. The 4-nitrophenyl substituent confers a distinct electronic profile (Hammett σₚ = 0.78 for NO₂) compared to the unsubstituted phenyl (σₚ = 0), 4-methylphenyl, and 4-methoxyphenyl analogs also present in the series, translating to altered calcium antagonistic potency [1].

Calcium channel antagonism Smooth muscle contractility 1,4-DHP pharmacology

Positional Nitro-Group Effect on P-gp Modulatory Activity in the Analogous 5-Oxo-Hexahydroquinoline Series

In the structurally analogous 5-oxo-hexahydroquinoline series (same 1,4-DHP core but with a saturated cyclohexane ring replacing the indanone ring), a head-to-head comparison of 4-nitrophenyl (group C), 3-nitrophenyl (group B), 2-nitrophenyl (group A), and unsubstituted phenyl (group D) at the C4 position was performed using a Rh123 accumulation assay in P-gp-overexpressing MES-SA/Dx5 cells [1]. Compounds bearing 2-nitrophenyl at C4 demonstrated the highest P-gp inhibitory activity, whereas the 4-nitrophenyl-substituted analogs showed a markedly lower fold-increase in intracellular Rh123 accumulation [1]. This positional isomer effect is attributed to differential hydrogen-bonding and π-cation interactions with P-gp binding-site residues (e.g., Arg543, Arg547, Ser909) [1]. Although these data originate from the hexahydroquinoline rather than the indeno[1,2-b]pyridine scaffold, the shared 1,4-DHP pharmacophore and C4-aryl substitution pattern make this a highly informative cross-scaffold comparator.

P-glycoprotein modulation Multidrug resistance reversal Nitrophenyl positional isomer SAR

Scaffold Differentiation: Indeno[1,2-b]pyridine vs. Hexahydroquinoline Core—Conformation and Calcium Modulator Profile

The indeno[1,2-b]pyridine scaffold imposes a distinct conformational constraint on the 1,4-DHP ring compared to both monocyclic 1,4-DHPs (e.g., nifedipine) and hexahydroquinoline analogs. In the 5-oxo-1,4-dihydroindenopyridine series, the fused indanone ring flattens the 1,4-DHP ring and alters the orientation of the C4-aryl substituent, leading to a mixed calcium modulatory profile with partial calcium agonistic (positive inotropic) activity observed in electrically stimulated guinea pig left atria, alongside calcium antagonistic effects in guinea pig ileum [1]. This partial agonistic component is not observed with classical 1,4-DHP calcium antagonists and represents a scaffold-specific pharmacological signature [1]. The target compound, bearing the identical indeno[1,2-b]pyridine core, is expected to exhibit this scaffold-dependent dual modulation tendency.

1,4-DHP scaffold comparison Calcium agonism/antagonism Conformational analysis

N-Methylation Status: Differentiation from 3-Acetyl-4-(4-nitrophenyl)-1,2-dimethyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one

The target compound contains an unmethylated 1,4-DHP nitrogen (N1–H), distinguishing it from its closest commercially listed analog, 3-acetyl-4-{4-nitrophenyl}-1,2-dimethyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one (MW 374.4 g/mol, C₂₂H₁₈N₂O₄) . The presence of the N1–H hydrogen-bond donor in the target compound is structurally significant: in 1,4-DHP calcium channel blockers, the N1–H group participates in a critical hydrogen-bonding interaction with the channel protein, and N-alkylation generally reduces or abolishes calcium antagonistic activity [1]. The molecular weight difference (360.4 vs. 374.4 g/mol) and the presence of an additional hydrogen-bond donor alter both the physicochemical property profile (logP, solubility, crystal packing) and the pharmacological interaction capacity.

N-H vs. N-methyl 1,4-DHP Hydrogen-bond donor capacity Metabolic stability

Optimal Research and Industrial Application Scenarios for 3-Acetyl-4-(4-nitrophenyl)-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one Based on Differential Evidence


Calcium Channel Pharmacology: Investigating Scaffold-Dependent Partial Agonism/Antagonism Balance in the 1,4-DHP Class

The target compound is uniquely suited for studies that aim to dissect the contribution of the indeno[1,2-b]pyridine scaffold to the mixed calcium modulatory profile (partial agonism plus antagonism) first described by Rose (1990) [3]. Because classical 1,4-DHPs such as nifedipine are pure antagonists, any observation of positive inotropy or calcium agonism in tissue-based assays (guinea pig left atria, rat aorta, or ileum) can be attributed to the scaffold itself, with the 4-nitrophenyl substituent providing a defined electron-withdrawing aryl group for SAR expansion. This scenario leverages the Safak 1997 study, which validated the calcium antagonistic potential of this exact compound series in rat taenia coli [1].

P-Glycoprotein and Multidrug Resistance Studies: Using the 4-Nitrophenyl Positional Isomer as a Defined Low-Activity Control

Based on the cross-scaffold SAR from the hexahydroquinoline series [2], the 4-nitrophenyl isomer represents a lower-activity control relative to 2-nitrophenyl and 3-nitrophenyl congeners in P-gp modulation assays. Researchers investigating nitrophenyl positional effects on ABC transporter inhibition can use this compound as a structurally matched, activity-attenuated comparator to establish the para-nitro SAR baseline. The compound's lack of potent P-gp inhibition also makes it suitable as a negative control when screening for P-gp-independent cytotoxic or antiproliferative effects in MDR cancer cell lines.

Synthetic Methodology Development: Multicomponent Hantzsch-Type Cyclocondensation on the Indeno[1,2-b]pyridine Template

The compound's synthesis via one-pot four-component condensation of 1,3-indanedione, 4-nitrobenzaldehyde, acetylacetone, and ammonium acetate is well-precedented [1]. This makes it an ideal benchmarking substrate for developing new catalysts (e.g., chitosan, Cu-doped ZnO, tribromomelamine, thiourea dioxide), solvent-free conditions, or green chemistry protocols for indeno[1,2-b]pyridine libraries. Its crystalline nature (confirmed by X-ray analysis in the original study [1]) facilitates purification and characterization, enabling reliable yield comparisons across synthetic methods.

Structure-Based Drug Design: Exploring N1–H Hydrogen-Bonding Requirements at the 1,4-DHP Binding Site

The intact N1–H group distinguishes this compound from its N-methyl analog and enables direct testing of the hydrogen-bond donor requirement at the 1,4-DHP receptor site on voltage-gated calcium channels [4]. In a matched-pair experimental design comparing the target compound (N1–H) with its N1-methyl analog, any differential activity can be attributed specifically to the presence or absence of this H-bond donor, providing clean SAR data for computational docking and pharmacophore model refinement.

Quote Request

Request a Quote for 3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.